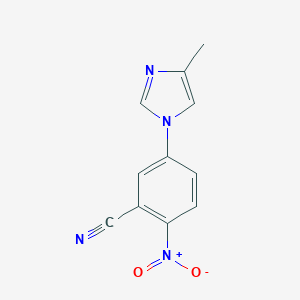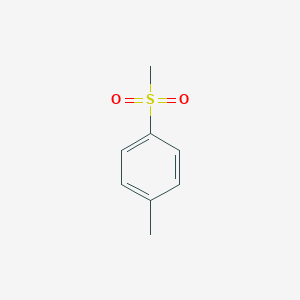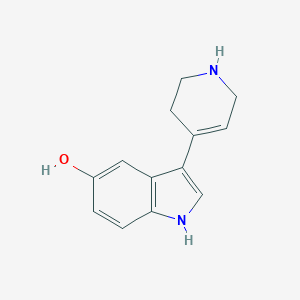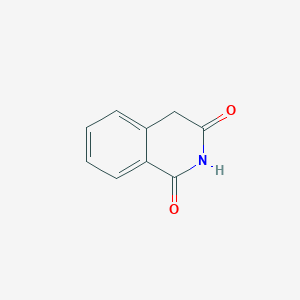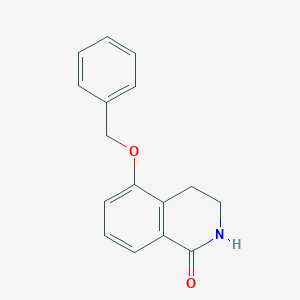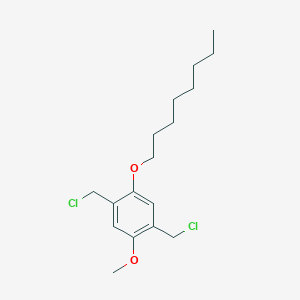
1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene, also known as CRANAD-2, is a fluorescent compound that has been used extensively in scientific research. This compound is a derivative of stilbene and is commonly used as a probe for detecting and imaging amyloid-beta (Aβ) plaques in the brain, which are associated with Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene involves its binding to Aβ plaques in the brain. The compound has a high affinity for Aβ fibrils and forms a stable complex with the plaques, which results in a strong fluorescence signal. The fluorescence signal can be detected using various imaging techniques, such as confocal microscopy and positron emission tomography (PET).
Efectos Bioquímicos Y Fisiológicos
1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene has been shown to have minimal toxicity and does not affect the biochemical or physiological properties of Aβ plaques in the brain. The compound does not alter the aggregation or clearance of Aβ plaques and does not affect the viability of neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene in lab experiments is its high sensitivity and specificity for Aβ plaques. The compound has a low background signal and can detect small amounts of Aβ plaques in the brain. In addition, 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene is easy to use and can be applied to various imaging techniques.
However, there are also some limitations to using 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene in lab experiments. The compound has a relatively short half-life and can be rapidly cleared from the brain, which limits its use for long-term imaging studies. In addition, 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene is not specific to Aβ plaques and can also bind to other proteins and structures in the brain, which can lead to false-positive results.
Direcciones Futuras
There are several future directions for the use of 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene in scientific research. One area of research is the development of new imaging techniques that can improve the detection and quantification of Aβ plaques in the brain. Another area of research is the use of 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene in combination with other probes and compounds to study the mechanisms of Aβ plaque formation and clearance. Finally, the development of new derivatives of 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene with improved properties, such as longer half-life and higher specificity, is also an area of future research.
Conclusion:
In conclusion, 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene is a valuable tool for scientific research on Aβ plaques in the brain. The compound has a high sensitivity and specificity for Aβ plaques and has been widely used in both in vitro and in vivo studies. While there are some limitations to using 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene in lab experiments, the compound has several advantages and has the potential to contribute to our understanding of the mechanisms of Alzheimer's disease.
Métodos De Síntesis
The synthesis of 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene involves the reaction of 2-methoxy-5-(octyloxy)benzaldehyde with paraformaldehyde and hydrochloric acid to form the corresponding diol. The diol is then treated with thionyl chloride and dimethylformamide to form the chloromethyl intermediate, which is subsequently reacted with sodium methoxide to form 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene.
Aplicaciones Científicas De Investigación
1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene has been widely used in scientific research as a fluorescent probe for the detection and imaging of Aβ plaques in the brain. The compound has been used in both in vitro and in vivo studies to visualize the distribution and accumulation of Aβ plaques in the brain. In addition, 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene has been used to study the effects of various drugs and compounds on Aβ plaque formation and clearance.
Propiedades
Número CAS |
196877-73-3 |
|---|---|
Nombre del producto |
1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene |
Fórmula molecular |
C17H26Cl2O2 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
1,4-bis(chloromethyl)-2-methoxy-5-octoxybenzene |
InChI |
InChI=1S/C17H26Cl2O2/c1-3-4-5-6-7-8-9-21-17-11-14(12-18)16(20-2)10-15(17)13-19/h10-11H,3-9,12-13H2,1-2H3 |
Clave InChI |
OCRDTXRHYBJATK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC(=C(C=C1CCl)OC)CCl |
SMILES canónico |
CCCCCCCCOC1=CC(=C(C=C1CCl)OC)CCl |
Pictogramas |
Corrosive |
Sinónimos |
2 5-BIS(CHLOROMETHYL)-1-METHOXY-4-OCTYL& |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



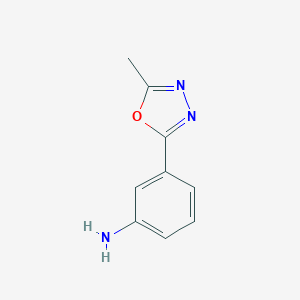

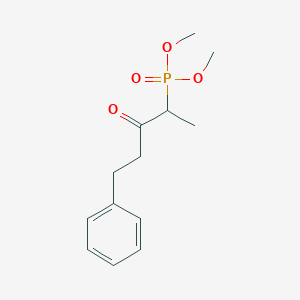
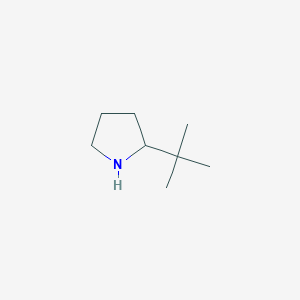
![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)
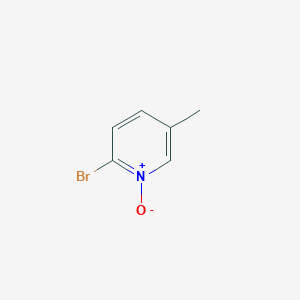
![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)

